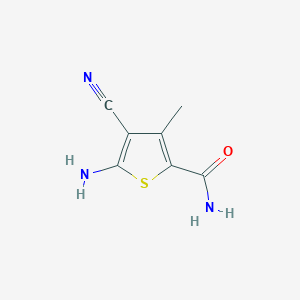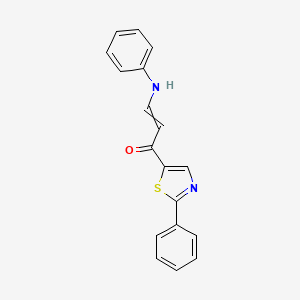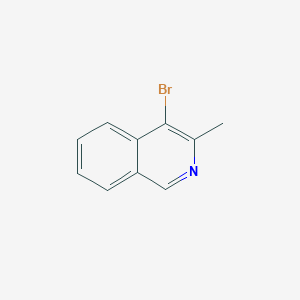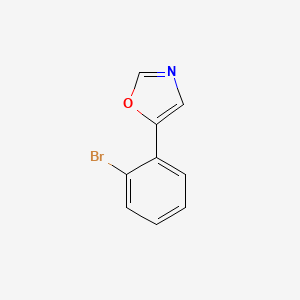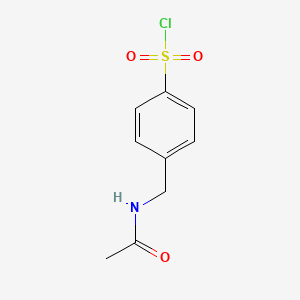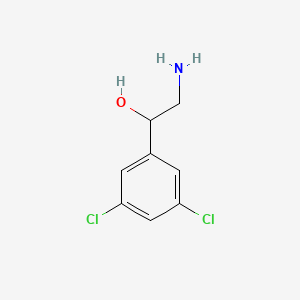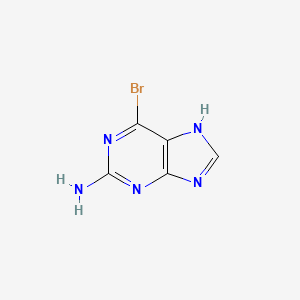
1-溴-4-异丁基苯
概述
描述
1-Bromo-4-isobutylbenzene is an organic compound with the molecular formula C10H13Br. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学研究应用
1-Bromo-4-isobutylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms involving brominated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
作用机制
安全和危害
1-Bromo-4-isobutylbenzene is classified as an irritant. It has hazard statements H315, H319, H335 indicating that it causes skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutylbenzene is typically synthesized through the bromination of p-isobutylbenzene. The bromination reaction can be carried out using bromine or brominating agents such as bromine sulfoxide under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-4-isobutylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions: 1-Bromo-4-isobutylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form hydrocarbons.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or alkyl derivatives of 1-Bromo-4-isobutylbenzene.
Nucleophilic Substitution: Products include alcohols, ethers, or amines.
Oxidation: Products include corresponding alcohols or carboxylic acids.
Reduction: Products include hydrocarbons.
相似化合物的比较
1-Bromo-4-isopropylbenzene: Similar in structure but with an isopropyl group instead of an isobutyl group.
1-Bromo-4-methylbenzene: Contains a methyl group instead of an isobutyl group.
1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of an isobutyl group.
Uniqueness: 1-Bromo-4-isobutylbenzene is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and research .
属性
IUPAC Name |
1-bromo-4-(2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBHVVRVSMBCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396427 | |
| Record name | 1-Bromo-4-isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-99-2 | |
| Record name | 1-Bromo-4-(2-methylpropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-isobutylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromo-4-isobutylbenzene in the synthesis of bora-ibuprofen?
A1: 1-bromo-4-isobutylbenzene acts as the starting material in a two-step synthesis of bora-ibuprofen []. The first step involves a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. This reaction replaces the bromine atom with the vinyl group, forming 4-isobutylstyrene. The subsequent step utilizes this 4-isobutylstyrene in a copper-catalyzed boracarboxylation reaction, ultimately yielding bora-ibuprofen.
Q2: What are the advantages of this synthetic route over previous methods?
A2: The described synthesis offers a simplified and more convenient benchtop approach compared to previous methods that relied on rigorous air-free and moisture-free conditions []. This improvement potentially increases the accessibility of bora-ibuprofen synthesis for broader research purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
